tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(4-formyltriazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-5-11(8-16)17-7-10(9-18)14-15-17/h7,9,11H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSMABSBZREKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Functionalization
Piperidine Derivative: The piperidine ring is typically protected at the nitrogen with a tert-butyl carbamate (Boc) group to enhance stability and facilitate purification. The 3-position of the piperidine ring is functionalized with a propargyl (alkyne) or azide group, enabling subsequent click chemistry.
Azide or Alkyne Partner: The complementary azide or alkyne is functionalized with a 4-formyl substituent on the triazole ring. This aldehyde group is introduced either by starting from a formyl-substituted azide or by post-cycloaddition oxidation of a methyl-substituted triazole.
Click Chemistry Reaction Conditions
The CuAAC reaction is performed under mild conditions:
- Catalyst: Copper(I) iodide (CuI) is used as the catalyst, typically at 10 mol% loading.
- Base: N,N-Diisopropylethylamine (DIPEA) or similar organic base is added to maintain a basic environment.
- Solvent: Dimethylformamide (DMF) or a similar polar aprotic solvent is used.
- Temperature and Time: The reaction is conducted at 0 °C to room temperature, often completing within 5 to 30 minutes.
- Workup: The reaction mixture is quenched with ice-cold water, and the product is isolated by filtration, washing, and drying.
This one-pot click chemistry approach yields the target compound with high purity (>95%) and excellent isolated yields (typically 90–97%).
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | tert-butyl 3-propargylpiperidine-1-carboxylate + 4-formylphenyl azide | CuI (10 mol%), DIPEA (1.5 eq), DMF, 0 °C, 5 min | tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate |
Reaction Yields and Purity Data
| Compound | Isolated Yield (%) | Purity (%) | Characterization Methods |
|---|---|---|---|
| This compound | 92–97 | >95 | Elemental analysis, IR, 1H NMR, 13C NMR, Mass spectrometry |
Advantages of the Preparation Method
- High Efficiency: The one-pot CuAAC reaction is rapid (minutes) and provides high yields.
- Mild Conditions: Low temperature and mild reagents preserve sensitive functional groups like the formyl moiety.
- Selectivity: The click reaction is regioselective, producing the 1,4-disubstituted triazole exclusively.
- Scalability: The method is amenable to scale-up due to simplicity and reproducibility.
- Versatility: The approach allows facile modification of substituents for structure-activity relationship studies.
Comparative Analysis with Related Compounds
The preparation of this compound shares similarities with the synthesis of related triazole-piperidine derivatives, such as tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate and tert-butyl 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate. These compounds are synthesized using analogous CuAAC click chemistry protocols with slight variations in substitution patterns on the piperidine ring.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Synthetic Strategy | Multi-step with key CuAAC click chemistry step |
| Key Reagents | tert-butyl 3-propargylpiperidine-1-carboxylate, 4-formylphenyl azide, CuI, DIPEA |
| Solvent | DMF or similar polar aprotic solvent |
| Reaction Conditions | 0 °C to room temperature, 5–30 min |
| Yield | 90–97% isolated yield |
| Purity | >95% by chromatographic and spectroscopic analysis |
| Characterization | Elemental analysis, IR, NMR (1H, 13C), MS |
| Advantages | High yield, mild conditions, regioselective, scalable |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
tert-Butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of triazole-containing molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Analytical Data :
- ¹H/¹³C NMR : Characteristic signals include the formyl proton at δ ~9.8 ppm and the Boc tert-butyl group at δ ~1.4 ppm .
- HRMS : Expected [M+H]⁺ peak at m/z 281.1612 .
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Positional Isomerism: The target compound’s triazole at the 3-position of piperidine (vs. 4-position in 915370-15-9) alters molecular conformation. This impacts binding to target proteins, as seen in kinase inhibitors where minor positional changes reduce IC₅₀ values by >10-fold .
Functional Group Reactivity :
- The formyl group in the target compound is more reactive than the carbamoyl group in 1443979-61-0, allowing efficient conjugation with amines or hydrazines. However, it requires storage under inert conditions to prevent oxidation .
- TBDMS-protected hydroxymethyl groups (e.g., in CAS N/A) require deprotection steps (e.g., TBAF), adding complexity to synthesis .
Biological Activity :
- Compounds with pyrimidinyl substituents (e.g., ) show higher affinity for bromodomains due to π-π stacking, whereas formyl-containing analogs are preferred for covalent inhibition or bifunctional molecule design .
Synthetic Yield and Purity :
- Click chemistry-derived compounds (e.g., target compound) typically achieve yields >75% and purity >97% , while sulfonyl-containing analogs (e.g., ) require additional oxidation steps, reducing yields to ~60% .
Biological Activity
tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidine derivatives featuring a triazole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. The presence of both the triazole and formyl groups in its structure contributes to its unique reactivity and biological properties.
- Molecular Formula : CHNO
- Molecular Weight : 280.32 g/mol
- CAS Number : 915370-15-9
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Triazole Ring : Utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Formylation : The formyl group is introduced using reagents like formic acid or formyl chloride.
Anticancer Properties
Research indicates that compounds containing triazole rings often exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives can inhibit the growth of various cancer cell lines, including pancreatic cancer cells . The mechanism often involves interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.
The biological activity of this compound may be attributed to:
- Coordination with Metal Ions : The triazole ring can form complexes with metal ions, modulating metalloenzyme activity.
- Hydrogen Bonding : The formyl group participates in hydrogen bonding, enhancing binding affinity to biological targets.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
Comparison with Similar Compounds
The unique structural features of tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine differentiate it from other piperidine derivatives. For example:
| Compound | Structure | Notable Features |
|---|---|---|
| Tert-butyl 3-(4-bromophenyl)piperidine | Contains bromophenyl instead of triazole | Focus on neuroactive properties |
| Tert-butyl 4-(4-fluorophenyl)piperidine | Fluorinated variant | Enhanced lipophilicity and potential CNS activity |
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). A common approach involves:
- Reacting tert-butyl 3-azidopiperidine-1-carboxylate with a propargyl aldehyde derivative under catalytic conditions (CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O) .
- Purification via silica gel column chromatography to isolate the triazole product . The tert-butyl group acts as a protective moiety for the piperidine nitrogen, ensuring stability during subsequent reactions .
Q. How is the compound characterized after synthesis?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm triazole regiochemistry and assess purity. Overlapping signals in the piperidine region (~3.0–4.0 ppm) may require 2D NMR (e.g., COSY, HSQC) for resolution .
- HRMS : Validates molecular weight and isotopic patterns .
- IR Spectroscopy : Identifies formyl (C=O stretch, ~1700 cm⁻¹) and triazole (C-N stretches, ~1450–1600 cm⁻¹) functional groups .
Q. What purification techniques are effective for this compound?
Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) is standard due to the compound’s moderate polarity. Analytical HPLC (C18 column, acetonitrile/water) can further assess purity, especially when byproducts (e.g., unreacted azide) are present .
Advanced Questions
Q. How can reaction conditions be optimized to improve triazole yield and regioselectivity?
- Catalyst Selection : Copper(I) catalysts (e.g., CuI, CuSO₄/ascorbate) favor 1,4-regioselectivity in triazole formation. Ruthenium catalysts (e.g., Cp*RuCl) may alter regiochemistry but are less commonly used for this substrate .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while aqueous t-BuOH minimizes side reactions .
- Temperature Control : Reactions at 25–60°C for 12–24 hours balance yield and regioselectivity. Excess alkyne (1.2–1.5 equiv) drives the reaction to completion .
Q. How can spectroscopic data contradictions (e.g., ambiguous NMR signals) be resolved?
- Use 2D NMR techniques : HSQC and HMBC correlate proton-carbon couplings to resolve overlapping piperidine or triazole signals .
- Crystallography : If single crystals are obtainable, X-ray diffraction (using SHELXL ) provides unambiguous structural confirmation.
- Cross-validation : Compare HRMS and IR data to rule out impurities. For example, a mismatch in HRMS m/z and theoretical mass suggests incomplete purification .
Q. What strategies mitigate side reactions during formyl group introduction?
- Protecting Group Strategy : Introduce the formyl group post-triazole formation to avoid interference with the CuAAC reaction. For example, use a masked aldehyde (e.g., acetal) that is later deprotected under mild acidic conditions .
- Byproduct Analysis : Monitor reactions via TLC or LC-MS to detect intermediates (e.g., over-oxidized aldehydes). Adjust stoichiometry or reaction time if formic acid (a common byproduct) is detected .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
